Atolide

Description

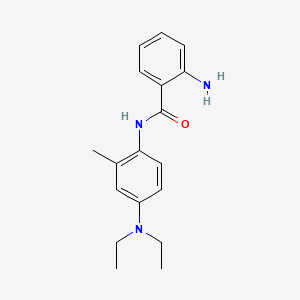

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[4-(diethylamino)-2-methylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-4-21(5-2)14-10-11-17(13(3)12-14)20-18(22)15-8-6-7-9-16(15)19/h6-12H,4-5,19H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPYYZUCLBHNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167357 | |

| Record name | Atolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16231-75-7 | |

| Record name | Atolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16231-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atolide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016231757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBN5I4B08W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atorvastatin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atorvastatin, marketed as Lipitor®, stands as a landmark achievement in pharmaceutical development. As a highly effective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, it has played a pivotal role in the management of hypercholesterolemia and the prevention of cardiovascular disease. This technical guide provides an in-depth examination of the discovery of Atorvastatin, its seminal synthesis pathways, and its biochemical mechanism of action. It includes a compilation of key quantitative data, detailed experimental protocols for its synthesis and enzymatic assay, and visualizations of its core biological and chemical pathways to serve as a comprehensive resource for researchers in medicinal chemistry and pharmacology.

The Discovery of Atorvastatin: A Strategic Pursuit of Potency

The journey of Atorvastatin began in the competitive landscape of the 1980s, a period of intense research into inhibitors of HMG-CoA reductase. While other statins derived from fungal metabolites were already known, researchers at Parke-Davis Warner-Lambert sought a purely synthetic inhibitor with superior potency and efficacy.

In 1985, chemist Dr. Bruce Roth synthesized the molecule codenamed CI-981, which would later be known as Atorvastatin.[1][2][3] The design was partly based on molecular modeling comparisons of existing fungal-derived inhibitors and other synthetic compounds.[4][5] A key innovation in Atorvastatin's structure was the substitution of the decalin-ring system found in earlier statins with a unique, nitrogen-containing pyrrole core. This structural difference contributed significantly to its enhanced inhibitory activity and distinct pharmacological profile.

The initial synthesis produced a racemic mixture, which was then separated to isolate the active enantiomer.[6] Patented in 1986, Atorvastatin (as the calcium salt) was approved for medical use in the United States in 1996.[7][8] Despite being the fifth statin to market, its superior ability to lower LDL cholesterol established it as a blockbuster drug, eventually becoming the best-selling pharmaceutical in history.[9] The acquisition of Warner-Lambert by Pfizer in 2000 further solidified its global reach.[2]

Mechanism of Action: HMG-CoA Reductase Inhibition

Atorvastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic biosynthesis of cholesterol.[7][9] By blocking this step, Atorvastatin decreases the intracellular pool of cholesterol. This reduction triggers a compensatory upregulation in the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby reducing circulating levels of "bad" cholesterol.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Bruce Roth - Wikipedia [en.wikipedia.org]

- 3. SCI: Perkin Medal for Bruce Roth, inventor of Lipitor [soci.org]

- 4. The discovery and development of atorvastatin, a potent novel hypolipidemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]

- 7. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Who holds the patent for Atorvastatin? [synapse.patsnap.com]

- 9. medchemash.substack.com [medchemash.substack.com]

Atorvastatin's Core Mechanism of Action on HMG-CoA Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanism by which atorvastatin inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This document details the binding kinetics, key molecular interactions, and downstream effects of this widely prescribed statin.

Executive Summary

Atorvastatin is a potent, selective, and competitive inhibitor of HMG-CoA reductase.[1] Its primary mechanism of action involves mimicking the structure of the natural substrate, HMG-CoA, thereby binding to the active site of the enzyme with high affinity and preventing the conversion of HMG-CoA to mevalonate. This inhibition leads to a reduction in endogenous cholesterol synthesis, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.[1]

Quantitative Analysis of Atorvastatin's Inhibition of HMG-CoA Reductase

The potency of atorvastatin's inhibition of HMG-CoA reductase has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that demonstrate the drug's high affinity for the enzyme.

| Statin | IC50 (nM) | Ki (nM) | Species/System | Reference(s) |

| Atorvastatin | 8.2 | 6.2 | Human | [2][3] |

| Atorvastatin | 7.5 | - | Rat Liver Microsomes | [4] |

| Atorvastatin | 0.39 (proliferation), 2.39 (invasion) | - | Human SV-SMC | [5] |

| Simvastatin | 11.2 | - | Human | [2] |

| Rosuvastatin | 5.4 | - | Human | [2] |

| Pravastatin | 44.1 | - | Human | [2] |

| Fluvastatin | 8 | - | - | [6] |

| Cerivastatin | - | - | - | [6] |

| Pitavastatin | 5.8 | 1.7 | HepG2 cells | [6] |

Molecular Interactions at the HMG-CoA Reductase Active Site

X-ray crystallography studies of the human HMG-CoA reductase catalytic domain in complex with atorvastatin (PDB ID: 1HWK) have provided a detailed understanding of the molecular interactions that underpin its inhibitory activity.[3]

Atorvastatin, a Type 2 statin, binds to the active site of HMG-CoA reductase through a series of hydrogen bonds and hydrophobic interactions.[7] Key amino acid residues involved in this interaction include:

-

Arg590: Forms a crucial salt bridge with the carboxylate group of atorvastatin's HMG-like moiety.[7]

-

Ser684, Asp690, Lys691, Lys692: Form a network of hydrogen bonds with the hydroxyl groups of atorvastatin.

-

Hydrophobic interactions: The fluorophenyl group of atorvastatin engages in hydrophobic interactions with residues in a shallow groove, contributing to its high binding affinity.[8]

Competitive Inhibition Mechanism

Atorvastatin functions as a competitive inhibitor of HMG-CoA reductase. This means that atorvastatin and the natural substrate, HMG-CoA, compete for the same active site on the enzyme. Due to its structural similarity to HMG-CoA and its higher binding affinity, atorvastatin effectively blocks the substrate from binding, thereby preventing the synthesis of mevalonate.

Downstream Effects on the Cholesterol Biosynthesis Pathway

The inhibition of HMG-CoA reductase by atorvastatin has significant downstream effects on the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids.[9][10] By blocking the conversion of HMG-CoA to mevalonate, atorvastatin effectively curtails the entire downstream cascade.

The reduction in intracellular cholesterol levels triggers a series of cellular responses, most notably the upregulation of the sterol regulatory element-binding protein 2 (SREBP-2). This transcription factor increases the expression of the gene encoding the LDL receptor, leading to a greater number of LDL receptors on the surface of liver cells. This, in turn, enhances the clearance of LDL cholesterol from the circulation.[1]

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Recombinant human HMG-CoA reductase

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Atorvastatin (or other inhibitors)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 100 mM KCl, 1 mM EDTA, and 10 mM DTT)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of atorvastatin in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of HMG-CoA and NADPH in the assay buffer.

-

Dilute the HMG-CoA reductase enzyme in cold assay buffer to a concentration that yields a linear rate of NADPH consumption.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add serial dilutions of atorvastatin to the test wells.

-

Add the solvent (e.g., DMSO) without the inhibitor to the control wells.

-

Add the NADPH solution to all wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the HMG-CoA substrate to all wells.

-

Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.

-

Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of atorvastatin from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each atorvastatin concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the atorvastatin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

X-Ray Crystallography of Atorvastatin-HMG-CoA Reductase Complex

This technique provides a high-resolution, three-dimensional structure of the atorvastatin-enzyme complex, revealing the precise molecular interactions.

General Workflow:

-

Protein Expression and Purification: Express and purify the catalytic domain of human HMG-CoA reductase.

-

Co-crystallization:

-

Incubate the purified HMG-CoA reductase with an excess of atorvastatin to form the complex.

-

Screen for crystallization conditions using various precipitants, buffers, and additives.

-

Optimize the conditions to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using molecular replacement with a known structure of HMG-CoA reductase as a model.

-

Build and refine the atomic model of the atorvastatin-HMG-CoA reductase complex to fit the electron density map.

-

-

Analysis: Analyze the final structure to identify the key amino acid residues and the types of interactions involved in atorvastatin binding.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between atorvastatin and HMG-CoA reductase in real-time.[11][12]

General Protocol:

-

Sensor Chip Preparation:

-

Immobilize purified HMG-CoA reductase onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.

-

-

Binding Analysis:

-

Flow a solution of atorvastatin at various concentrations over the sensor chip surface.

-

Monitor the change in the refractive index in real-time, which is proportional to the amount of atorvastatin bound to the immobilized enzyme. This generates an association curve.

-

After the association phase, flow a buffer without atorvastatin over the chip to monitor the dissociation of the complex, generating a dissociation curve.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Conclusion

Atorvastatin's mechanism of action on HMG-CoA reductase is a well-characterized example of competitive enzyme inhibition. Its high affinity and specific molecular interactions with the enzyme's active site lead to a potent reduction in cholesterol biosynthesis. This detailed understanding of its core mechanism continues to be fundamental for the development of new and improved lipid-lowering therapies.

References

- 1. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. rcsb.org [rcsb.org]

- 4. ahajournals.org [ahajournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HMG-CoA Reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Atorvastatin: A Deep Dive into its Molecular Landscape and Chemical Characteristics

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Atorvastatin, a widely prescribed synthetic lipid-lowering agent. The information presented herein is intended to serve as a detailed resource for professionals engaged in pharmaceutical research and drug development.

Molecular Structure of Atorvastatin

Atorvastatin is a synthetic compound belonging to the statin class of drugs.[1] Its intricate molecular architecture is pivotal to its therapeutic efficacy as an inhibitor of HMG-CoA reductase.[2][3]

The IUPAC name for Atorvastatin is (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid.[1] The molecule is a pentasubstituted pyrrole, comprising a central heterocyclic core with a 3,5-dihydroxypentanoyl side chain, which is structurally similar to the HMG-CoA substrate.[1] Unlike some other statins, Atorvastatin is administered in its active form and does not require metabolic activation.[1]

Key structural features include:

-

A substituted pyrrole ring: This forms the core of the molecule.[2]

-

A 4-fluorophenyl group: This aromatic ring with a fluorine atom enhances the molecule's lipophilicity, which aids in its interaction with and penetration of cell membranes to reach the active site of its target enzyme.[2]

-

Two phenyl groups: These contribute to the overall size and shape of the molecule, facilitating its fit within the active site of HMG-CoA reductase.[2]

-

A heptanoic acid side chain: This long, flexible chain is crucial for the molecule's interaction with the enzyme's active site.[2][4]

The specific three-dimensional arrangement of atoms, or stereochemistry, is critical for Atorvastatin's biological activity.[2][4]

Chemical Properties of Atorvastatin

The physicochemical properties of Atorvastatin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₃H₃₅FN₂O₅[1] |

| Molecular Weight | 558.6 g/mol [1] |

| pKa | 4.46[1][5] |

| logP | 6.36[1] |

| Melting Point | 159.2-160.7 °C[5] |

| Solubility | Water: Very slightly soluble to practically insoluble.[6][7] Insoluble in aqueous solutions at pH 4 and below.[6] Methanol: Freely soluble.[6][7] Ethanol: Slightly soluble.[6][7] Acetonitrile: Very slightly soluble.[6] DMSO: Soluble (>=10mg/mL).[8] |

Mechanism of Action and Signaling Pathway

Atorvastatin exerts its lipid-lowering effects by selectively and competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol in the liver.[6][9]

The inhibition of HMG-CoA reductase by Atorvastatin leads to a cascade of downstream effects:

-

Decreased Hepatic Cholesterol Synthesis: By blocking the production of mevalonate, Atorvastatin reduces the intracellular pool of cholesterol in hepatocytes.[3][9]

-

Upregulation of LDL Receptors: The reduction in intracellular cholesterol stimulates the expression of low-density lipoprotein (LDL) receptors on the surface of liver cells.[9]

-

Increased LDL Clearance: The increased number of LDL receptors enhances the uptake of LDL cholesterol from the bloodstream into the liver, thereby reducing plasma LDL cholesterol levels.[9]

The following diagram illustrates the signaling pathway of HMG-CoA reductase inhibition by Atorvastatin.

Experimental Protocols

The determination of the chemical properties of Atorvastatin involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by potentiometric titration.

Methodology:

-

Sample Preparation: A precise amount of Atorvastatin is dissolved in a suitable solvent, typically a mixture of methanol and water, to ensure complete dissolution.[10] The concentration is usually in the range of 1 mM.[11]

-

Titration Setup: The sample solution is placed in a reaction vessel equipped with a magnetic stirrer and a calibrated pH electrode.[11] The ionic strength of the solution is maintained constant using a background electrolyte such as 0.15 M potassium chloride.[11] The solution is purged with nitrogen to remove dissolved carbon dioxide.[11]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic drug or a strong acid (e.g., 0.1 M HCl) for a basic drug.[11] The pH of the solution is monitored and recorded after each addition of the titrant.

-

Data Analysis: The pKa value is determined from the titration curve by identifying the pH at which half of the drug is ionized. This corresponds to the inflection point of the curve.[12] The experiment is typically performed in triplicate to ensure accuracy.[11]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Sample Addition: A known amount of Atorvastatin is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are combined in a flask and shaken vigorously for a set period to allow the drug to partition between the octanol and aqueous layers until equilibrium is reached.

-

Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of Atorvastatin in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the drug in the octanol phase to its concentration in the aqueous phase.

Determination of Solubility

The solubility of Atorvastatin in various solvents is determined to understand its dissolution characteristics.

Methodology:

-

Sample Preparation: An excess amount of Atorvastatin is added to a known volume of the solvent of interest (e.g., water, methanol, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration (using a filter that does not adsorb the drug) or centrifugation.

-

Quantification: The concentration of Atorvastatin in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or µg/mL).

Determination of Melting Point (Capillary Method)

The melting point is a key indicator of a compound's purity and is determined using the capillary method as per pharmacopeial standards.[13][14]

Methodology:

-

Sample Preparation: A small amount of finely powdered and dried Atorvastatin is packed into a capillary tube to a height of 2.5-3.5 mm.[15]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.[14]

-

Heating: The sample is heated at a controlled rate.[16] Typically, the temperature is raised rapidly to about 5-10 °C below the expected melting point and then increased at a slower, controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.[15]

-

Observation: The temperature at which the substance begins to melt (onset of liquefaction) and the temperature at which it is completely liquid are recorded as the melting range.[16] The process can be monitored visually or through an automated system.[16]

-

Calibration: The accuracy of the apparatus is periodically verified using certified reference standards with known melting points.[15][17]

References

- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. decodirect.com [decodirect.com]

- 5. Atorvastatin [drugfuture.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 134523-03-8 Atorvastatin calcium AKSci J10355 [aksci.com]

- 9. Atorvastatin - Wikipedia [en.wikipedia.org]

- 10. enamine.net [enamine.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. uspbpep.com [uspbpep.com]

- 15. thinksrs.com [thinksrs.com]

- 16. youtube.com [youtube.com]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Pharmacodynamics of Atvastatin on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, a synthetic lipid-lowering agent, is a cornerstone in the management of dyslipidemia and the prevention of cardiovascular events. Its primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4][5][6] This inhibition sets off a cascade of events within the hepatocyte, leading to a significant reduction in circulating low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipoproteins. This technical guide provides an in-depth exploration of the pharmacodynamics of atorvastatin on lipid metabolism, detailing its molecular mechanisms, effects on various lipid and apolipoprotein parameters, and the intricate signaling pathways it modulates. Furthermore, this guide furnishes detailed experimental protocols for key assays used to elucidate the pharmacodynamic effects of atorvastatin, supported by quantitative data from pivotal studies.

Core Mechanism of Action: Inhibition of HMG-CoA Reductase

Atorvastatin's principal pharmacodynamic effect is the potent and competitive inhibition of HMG-CoA reductase.[1][2][3][4][5][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[2][3] By blocking this step, atorvastatin reduces the intracellular pool of cholesterol in the liver.[3][7]

The liver is the primary site of action for atorvastatin, where it exerts its lipid-lowering effects.[6][8][9] The reduction in hepatic cholesterol synthesis triggers a compensatory mechanism to maintain cholesterol homeostasis.

Signaling Pathways and Molecular Effects

The inhibition of HMG-CoA reductase by atorvastatin initiates a signaling cascade that ultimately leads to reduced plasma LDL-C levels.

Upregulation of LDL Receptors and SREBP-2 Pathway

The depletion of intracellular cholesterol activates a class of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs), with SREBP-2 being the key player in cholesterol homeostasis.[10][11] Inactive SREBP-2 resides in the endoplasmic reticulum membrane. When intracellular cholesterol levels fall, SREBP-2 is proteolytically cleaved, and its active N-terminal domain translocates to the nucleus.[11]

Within the nucleus, SREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including the gene encoding the LDL receptor.[11] This leads to increased transcription and synthesis of LDL receptors, which are then trafficked to the surface of hepatocytes.[3][6][7] The increased number of LDL receptors enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[3][6][7][12] High doses of atorvastatin have been shown to enhance the expression of the SREBP-2 gene itself.[13]

Figure 1: Atorvastatin's mechanism of action via the SREBP-2 pathway.

Regulation of PCSK9

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a crucial role in LDL receptor degradation.[14] PCSK9 binds to the LDL receptor on the surface of hepatocytes, targeting it for lysosomal degradation and thereby reducing the number of available receptors to clear LDL-C.[14]

Interestingly, statin therapy, including atorvastatin, has been shown to increase the expression and circulating levels of PCSK9.[14][15][16] This is thought to be a counter-regulatory mechanism, as the SREBP-2 pathway, which is activated by statins, also upregulates the transcription of the PCSK9 gene.[15] This statin-induced increase in PCSK9 may somewhat attenuate the LDL-C lowering efficacy of the drug.[14] Studies have shown a dose-dependent increase in PCSK9 levels with increasing doses of atorvastatin.[15][16] For instance, 80 mg/day of atorvastatin led to a 47% increase in circulating PCSK9 levels after 4 weeks of treatment.[14]

Quantitative Effects on Lipid and Apolipoprotein Parameters

Atorvastatin has a profound impact on the lipid profile, leading to significant reductions in atherogenic lipoproteins and a modest increase in anti-atherogenic lipoproteins. The effects are dose-dependent.[17][18]

Low-Density Lipoprotein Cholesterol (LDL-C)

The primary and most well-documented effect of atorvastatin is the reduction of LDL-C.[1][12][17][19] Clinical trials have consistently demonstrated a log-linear dose-response relationship for LDL-C reduction.[20][21]

| Atorvastatin Dose | Mean LDL-C Reduction (%) | Reference(s) |

| 2.5 mg/day | 22 - 25 | [8][9] |

| 5 mg/day | 34 | [20] |

| 10 mg/day | 35.7 - 37.1 | [22][23] |

| 20 mg/day | 43 | [20] |

| 40 mg/day | ~50 | [22] |

| 80 mg/day | 49.2 - 58 | [8][20][22] |

Triglycerides (TG)

Atorvastatin also effectively lowers triglyceride levels.[1][17][18][24] The mechanism for triglyceride reduction is thought to involve decreased VLDL synthesis and secretion from the liver and enhanced clearance of triglyceride-rich lipoproteins.[18][25][26]

| Atorvastatin Dose | Mean Triglyceride Reduction (%) | Reference(s) |

| 5 mg/day | 26.5 | [18] |

| 10 mg/day | 9 - 26 | [18] |

| 20 mg/day | 32.4 - 34 | [18] |

| 40 mg/day | 25 or greater | [9] |

| 80 mg/day | 45.8 - 47.3 | [18] |

High-Density Lipoprotein Cholesterol (HDL-C)

The effect of atorvastatin on HDL-C is more modest and can be variable.[1][19] Some studies report a slight increase in HDL-C, while others suggest the effect diminishes or may even become negative at higher doses.[19][27][28]

| Atorvastatin Dose | Mean HDL-C Change (%) | Reference(s) |

| Low doses | Increase | [19] |

| High doses | Diminished or no significant change | [19][27][28] |

Apolipoproteins

Atorvastatin also modulates the levels of key apolipoproteins.

-

Apolipoprotein B (ApoB): As the primary structural protein of VLDL and LDL, ApoB levels are significantly reduced by atorvastatin, mirroring the reduction in LDL-C.[1][9] Atorvastatin reduces ApoB-containing lipoproteins by increasing their catabolism.[29]

-

Apolipoprotein A-I (ApoA-I): The effect on ApoA-I, the major protein component of HDL, is less pronounced and can be dose-dependent, with some studies showing an elevation at lower doses that diminishes with increasing doses.[19]

-

Apolipoprotein C-III (ApoC-III): Atorvastatin has been shown to decrease plasma ApoC-III levels, which may contribute to its triglyceride-lowering effect as ApoC-III is an inhibitor of lipoprotein lipase.[30][31]

| Atorvastatin Dose | Mean ApoB Reduction (%) | Mean ApoA-I Change (%) | Reference(s) |

| 2.5 mg/day | 17 | No significant change | [9] |

| 80 mg/day | 50 | No significant change | [9] |

| 20 mg/day | - | Elevation at lower doses | [19][29] |

| 80 mg/day | - | Effect diminishes at higher doses | [19][29] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of atorvastatin's pharmacodynamics.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

-

HMG-CoA Reductase Assay Buffer

-

Purified HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Atorvastatin (or other inhibitors)

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

In a 96-well plate, add the following to designated wells:

-

Enzyme Control: HMG-CoA Reductase enzyme and assay buffer.

-

Inhibitor Wells: HMG-CoA Reductase enzyme, atorvastatin at various concentrations, and assay buffer.

-

Solvent Control: HMG-CoA Reductase enzyme, solvent used for the inhibitor, and assay buffer.

-

Blank: Assay buffer only.

-

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing assay buffer, NADPH, and HMG-CoA.

-

Add the Reaction Mix to all wells to initiate the reaction.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the kinetic curve.

-

Determine the HMG-CoA reductase activity using the Beer-Lambert law.

-

Calculate the percent inhibition for each atorvastatin concentration to determine the IC₅₀ value.[1]

-

Figure 2: Workflow for the HMG-CoA reductase activity assay.

Quantification of LDL, HDL, and Triglycerides

These are standard clinical chemistry assays, often performed on automated analyzers.

Specimen:

-

Serum or plasma collected after a 9-12 hour fast.[32]

Procedure for Triglyceride Measurement (Enzymatic Colorimetric):

-

Triglycerides in the sample are hydrolyzed by lipase to glycerol and free fatty acids.[33]

-

The glycerol is then phosphorylated and oxidized in a series of enzymatic reactions, producing hydrogen peroxide.[33]

-

The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.[33]

-

The absorbance of the colored product is measured spectrophotometrically (e.g., at 505 nm or 540 nm) and is directly proportional to the triglyceride concentration.[33][34]

Procedure for HDL-C Measurement (Direct Method):

-

A blocking reagent is added to the sample that renders non-HDL lipoproteins (LDL, VLDL) non-reactive with the cholesterol measurement enzymes.[35]

-

The cholesterol content of the remaining HDL particles is then measured using an enzymatic colorimetric method similar to that for total cholesterol.

Procedure for LDL-C Calculation (Friedewald Equation):

-

When triglyceride levels are <400 mg/dL, LDL-C can be calculated using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (all values in mg/dL).[28][32]

Western Blot for LDL Receptor Expression

This technique is used to semi-quantitatively measure the amount of LDL receptor protein in cell lysates.

Materials:

-

Cell lysates from hepatocytes treated with or without atorvastatin

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the LDL receptor

-

Secondary antibody (HRP-conjugated)

-

Loading control antibody (e.g., anti-β-actin)

-

ECL substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[36]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17][36]

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[37]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-LDL receptor antibody.[17][36]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[17]

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.[17]

-

Analysis: Quantify the band intensities and normalize the LDL receptor signal to the loading control to determine the relative change in expression.[17]

ELISA for Serum PCSK9 Concentration

A sandwich ELISA is a common method for quantifying circulating PCSK9 levels.

Materials:

-

96-well plate pre-coated with a capture antibody against human PCSK9

-

Human serum samples

-

PCSK9 standards

-

Biotinylated detection antibody against human PCSK9

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve using known concentrations of PCSK9. Dilute serum samples as recommended by the kit manufacturer.[2][15]

-

Incubation with Capture Antibody: Add standards and diluted samples to the pre-coated wells and incubate.[2]

-

Incubation with Detection Antibody: Wash the wells and add the biotinylated detection antibody. Incubate.[2]

-

Incubation with Streptavidin-HRP: Wash the wells and add the streptavidin-HRP conjugate. Incubate.[2]

-

Color Development: Wash the wells and add the TMB substrate. Incubate in the dark.[2]

-

Stopping the Reaction: Add the stop solution to each well.[2]

-

Measurement: Read the absorbance at 450 nm.[2]

-

Analysis: Generate a standard curve and determine the PCSK9 concentration in the samples.

Conclusion

The pharmacodynamics of atorvastatin on lipid metabolism are well-characterized, centering on the inhibition of HMG-CoA reductase. This primary action triggers a cascade of events, most notably the upregulation of hepatic LDL receptors via the SREBP-2 pathway, leading to a potent, dose-dependent reduction in LDL-C. Atorvastatin also favorably modulates other lipid parameters, including triglycerides and certain apolipoproteins. The counter-regulatory increase in PCSK9 levels highlights the complex interplay of pathways involved in cholesterol homeostasis. The experimental protocols detailed herein provide a framework for the continued investigation of atorvastatin and the development of novel lipid-lowering therapies. This comprehensive understanding of atorvastatin's pharmacodynamics is crucial for optimizing its clinical use and for guiding future research in the field of lipid metabolism and cardiovascular disease.

References

- 1. benchchem.com [benchchem.com]

- 2. eaglebio.com [eaglebio.com]

- 3. fda.gov [fda.gov]

- 4. High throughput quantification of apolipoproteins A‐I and B‐100 by isotope dilution MS targeting fast trypsin releasable peptides without reduction and alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Multiple-dose pharmacokinetics, pharmacodynamics, and safety of atorvastatin, an inhibitor of HMG-CoA reductase, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. High concentrations of atorvastatin reduce in‐vitro function of conventional T and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Measurement and meaning of apolipoprotein AI and apolipoprotein B plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. Human PCSK9 ELISA Kit [ABIN1380046] - Cell Lysate, Plasma, Serum [antibodies-online.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. benchchem.com [benchchem.com]

- 18. hopkinsmedicine.org [hopkinsmedicine.org]

- 19. Reference Materials for the Standardization of the Apolipoproteins A-I and B, and Lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacodynamics and pharmacokinetic-pharmacodynamic relationships of atorvastatin, an HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The pharmacodynamic and clinical trial evidence for statin dose - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 23. lipid.org [lipid.org]

- 24. Quantification of Apolipoprotein B (ApoB100) in human serum, plasma and DBS with ELISA" â Vitas Analytical Services [vitas.no]

- 25. Meta-analysis of the effect of atorvastatin on serum lipid levels - Optimal strategies for monitoring lipid levels in patients at risk or with cardiovascular disease: a systematic review with statistical and cost-effectiveness modelling - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Functional characterization of 16 variants found in the LDL receptor gene - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sciencellonline.com [sciencellonline.com]

- 28. Measuring LDL-cholesterol: What is the best way to do it? - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. abcam.com [abcam.com]

- 32. droracle.ai [droracle.ai]

- 33. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 34. sigmaaldrich.com [sigmaaldrich.com]

- 35. wwwn.cdc.gov [wwwn.cdc.gov]

- 36. Activation of LDL Receptor (LDLR) Expression by Small RNAs Complementary to a Noncoding Transcript that Overlaps the LDLR Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Western blot protocol | Abcam [abcam.com]

Atorvastatin's Role in Cholesterol Biosynthesis Inhibition: A Technical Guide

Abstract

Atorvastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a cascade of events, ultimately resulting in reduced plasma concentrations of low-density lipoprotein cholesterol (LDL-C). This technical guide provides an in-depth overview of atorvastatin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction: The Cholesterol Biosynthesis Pathway

Cholesterol, an essential structural component of animal cell membranes, is synthesized through a complex series of enzymatic reactions known as the mevalonate pathway.[1] This process primarily occurs in the liver and begins with the condensation of two acetyl-CoA molecules.[1] A critical and rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase.[2][3] The regulation of this pathway is tightly controlled, with the body adjusting its endogenous cholesterol synthesis based on dietary intake.[3]

Atorvastatin: A Competitive Inhibitor of HMG-CoA Reductase

Atorvastatin is a synthetic, selective, and competitive inhibitor of HMG-CoA reductase.[4] Its chemical structure is designed to mimic the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme.[5] This binding prevents the conversion of HMG-CoA to mevalonate, thereby disrupting the entire downstream pathway of cholesterol synthesis.[2][6]

Mechanism of Action

The inhibition of HMG-CoA reductase by atorvastatin leads to a decrease in intracellular cholesterol concentrations within the liver.[7] This reduction in hepatic cholesterol triggers a compensatory response: the upregulation of LDL receptors on the surface of liver cells.[6][7] The increased number of LDL receptors enhances the clearance of LDL-C from the bloodstream, leading to a significant reduction in plasma LDL-C levels.[4] Atorvastatin also reduces the production of LDL particles and very-low-density lipoprotein (VLDL) triglycerides.[4][8]

Figure 1: Competitive inhibition of HMG-CoA reductase by atorvastatin.

Quantitative Efficacy of Atorvastatin

The potency of atorvastatin as an HMG-CoA reductase inhibitor is quantified by its IC50 and Ki values. Clinical studies have demonstrated its dose-dependent effects on lipid profiles.

In Vitro Inhibition Data

| Parameter | Value | Reference |

| IC50 | 7.5 - 8.2 nM | [8][9] |

| Ki | 2 - 250 nM (for various statins) | [10] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is.

Clinical Efficacy: Lipid Profile Modulation

Clinical trials have consistently shown that atorvastatin significantly reduces LDL-C, total cholesterol, and triglycerides, while modestly increasing high-density lipoprotein cholesterol (HDL-C).

| Dosage | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction | Reference |

| 10 mg/day (14 days) | 35% | 25% | 24% | [11] |

| 40 mg/day (15 days) | 48% | 34% | 25% | [12] |

| 2.5 - 80 mg/day | 27.3% - 52.0% | Dose-dependent | Dose-dependent | [13] |

Experimental Protocols

The characterization of HMG-CoA reductase inhibitors like atorvastatin relies on robust in vitro assays. A common method is a colorimetric assay that measures the activity of the enzyme.

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay quantifies HMG-CoA reductase activity by monitoring the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[14]

Materials:

-

HMG-CoA Reductase enzyme[15]

-

HMG-CoA Reductase Assay Buffer[15]

-

HMG-CoA substrate[15]

-

NADPH[15]

-

Test inhibitor (e.g., Atorvastatin)[15]

-

96-well clear flat-bottom plate[16]

-

Multi-well spectrophotometer[16]

Procedure:

-

Reagent Preparation: Reconstitute HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Keep all reagents on ice.[15]

-

Reaction Setup:

-

In designated wells of a 96-well plate, add the HMG-CoA reductase enzyme.

-

For inhibitor screening, add various concentrations of the test inhibitor (e.g., atorvastatin).

-

Include control wells: an enzyme control (no inhibitor) and a solvent control.[14]

-

-

Initiate Reaction: Add a reaction mix containing assay buffer, NADPH, and HMG-CoA to all wells to start the reaction.[14]

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm in a kinetic mode at 37°C, taking readings every 2-3 minutes for at least 10 minutes.[16]

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each inhibitor concentration.

-

Plot percent inhibition against inhibitor concentration to calculate the IC50 value.[14]

-

Figure 2: Workflow for a colorimetric HMG-CoA reductase activity assay.

Regulation of Cholesterol Synthesis

The body has a sophisticated feedback mechanism to regulate cholesterol levels. This is primarily mediated by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular cholesterol levels are low, SREBPs are activated and move to the nucleus, where they bind to Sterol-Sensitive Response Elements (SREs) in the promoters of genes involved in cholesterol synthesis, including the gene for HMG-CoA reductase. This leads to increased transcription and synthesis of these enzymes, boosting cholesterol production. Conversely, when cholesterol levels are high, this pathway is suppressed.

Figure 3: SREBP-mediated regulation of cholesterol synthesis.

Conclusion

Atorvastatin is a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its competitive inhibition of this enzyme leads to a significant reduction in plasma LDL-C levels, a key factor in the prevention of cardiovascular disease. The understanding of its mechanism of action, supported by quantitative data from in vitro and clinical studies, continues to underscore its importance in clinical practice and provides a foundation for the development of future lipid-lowering therapies.

References

- 1. byjus.com [byjus.com]

- 2. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. droracle.ai [droracle.ai]

- 5. news-medical.net [news-medical.net]

- 6. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. ahajournals.org [ahajournals.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of atorvastatin on blood lipid levels in the first 2 weeks of treatment: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacodynamic effects and pharmacokinetics of atorvastatin after administration to normocholesterolemic subjects in the morning and evening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atorvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. abcam.com [abcam.com]

Atorvastatin's Therapeutic Potential: An In-depth Technical Guide on its Initial Studies

This technical guide provides a comprehensive overview of the initial studies that established the therapeutic potential of Atorvastatin. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the foundational preclinical and clinical research that defined its mechanism of action and early therapeutic applications. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the critical signaling pathways involved in Atorvastatin's pleiotropic effects.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

Atorvastatin's primary therapeutic effect lies in its potent and selective inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the hepatic synthesis of cholesterol. By competitively inhibiting this enzyme, atorvastatin reduces intracellular cholesterol concentrations. This reduction triggers an upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol (LDL-C) from the circulation.

Initial preclinical studies focused on quantifying the inhibitory activity of atorvastatin against HMG-CoA reductase. These in vitro assays were crucial in determining its potency, often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Preclinical Inhibitory Activity of Atorvastatin

| Parameter | Value | Experimental System | Reference |

| IC50 for HMG-CoA Reductase | 8 nM | Rat liver microsomes | [1] |

Early Clinical Efficacy in Dyslipidemia

The initial clinical development of atorvastatin focused on its efficacy in treating various forms of dyslipidemia. Early dose-ranging studies were pivotal in establishing the relationship between atorvastatin dosage and the magnitude of lipid-lowering effects. These trials consistently demonstrated a significant, dose-dependent reduction in total cholesterol (TC), LDL-C, and triglycerides (TG).

Table 2: Dose-Dependent Effects of Atorvastatin on Lipid Profiles in Patients with Hypercholesterolemia (6-week treatment)

| Atorvastatin Dose (mg/day) | N | Mean % Change from Baseline in LDL-C | Mean % Change from Baseline in Total Cholesterol | Mean % Change from Baseline in Triglycerides | Mean % Change from Baseline in HDL-C |

| 10 | - | -39 | -29 | -19 | +6 |

| 20 | - | -43 | -33 | -23 | +9 |

| 40 | - | -50 | -37 | -28 | +5 |

| 80 | - | -60 | -45 | -37 | +5 |

Data compiled from pooled results of early dose-response studies.[2][3]

Table 3: Efficacy of Atorvastatin in Patients with Hypertriglyceridemia (4-week treatment)

| Atorvastatin Dose (mg/day) | Mean % Reduction from Baseline in Total Triglycerides | Mean % Reduction from Baseline in LDL-C | Mean % Reduction from Baseline in VLDL-C |

| 5 | 26.5 | 16.7 | 34.3 |

| 20 | 32.4 | 33.2 | 45.9 |

| 80 | 45.8 | 41.4 | 57.7 |

Data from a randomized, double-blind, placebo-controlled trial in patients with primary hypertriglyceridemia.[4]

Pleiotropic Effects: Beyond Lipid Lowering

Initial research quickly revealed that the therapeutic benefits of atorvastatin extended beyond its lipid-lowering capabilities. These "pleiotropic" effects, primarily anti-inflammatory actions and improvement of endothelial function, have become a significant area of investigation.

Anti-Inflammatory Properties

Atherosclerosis is now understood to be a chronic inflammatory disease. Early studies demonstrated that atorvastatin could modulate inflammatory processes, partly by reducing levels of key inflammatory markers such as C-reactive protein (CRP) and pro-inflammatory cytokines.

The anti-inflammatory effects of atorvastatin are mediated, in part, through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] This pathway is a critical component of the innate immune response and plays a significant role in the inflammation associated with atherosclerosis.

References

- 1. benchchem.com [benchchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Atorvastatin suppresses Toll-like receptor 4 expression and NF-κB activation in rabbit atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atorvastatin exerts its anti-atherosclerotic effects by targeting the receptor for advanced glycation end products - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent Synthesis of Atorvastatin Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin calcium, the active pharmaceutical ingredient in the blockbuster drug Lipitor®, is a synthetic lipid-lowering agent. Its complex structure, featuring a substituted pyrrole core and a stereochemically rich 3,5-dihydroxyheptanoate side chain, has presented a significant challenge for synthetic chemists. This technical guide provides an in-depth overview of the most prominent synthetic routes to Atorvastatin calcium, with a focus on the widely adopted convergent Paal-Knorr synthesis. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to serve as a comprehensive resource for professionals in the field of drug development and organic synthesis.

The Paal-Knorr Pyrrole Synthesis: The Industrial Cornerstone

The industrial production of Atorvastatin calcium predominantly relies on a convergent Paal-Knorr synthesis.[1][2] This strategic approach involves the synthesis of two key fragments: a highly substituted 1,4-diketone and a chiral amino-side chain, which are then coupled in a key pyrrole-forming condensation reaction.[1][3] This method is favored for its efficiency and scalability.[4]

A general representation of the Paal-Knorr route is depicted below:

Key Intermediates and Reaction Steps

The success of the Paal-Knorr strategy hinges on the efficient preparation of its key building blocks.

1. Synthesis of the 1,4-Diketone (Compound 5)

The 1,4-diketone fragment can be synthesized via a Stetter reaction of 4-fluorobenzaldehyde with 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide (Compound 4).[5] The latter is prepared through a condensation reaction.

2. Synthesis of the Chiral Amine Side Chain (Compound 6)

The synthesis of the crucial chiral side chain, (4R-cis)-1,1-dimethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, often starts from readily available chiral pool materials like isoascorbic acid.[6] This ensures the correct stereochemistry at the C3 and C5 positions of the final heptanoic acid side chain.

3. Paal-Knorr Condensation

The core of the synthesis is the Paal-Knorr condensation of the 1,4-diketone (5) and the chiral amine (6). This reaction is typically carried out in a mixture of solvents like toluene and heptane, with a pivalic acid catalyst, and involves the removal of water to drive the reaction to completion.[5][7] The use of a tertiary amine has been shown to enhance the reaction rate and yield.[3]

4. Deprotection and Salt Formation

The resulting protected Atorvastatin derivative (Compound 7) undergoes deprotection of the diol and ester functionalities, typically under acidic conditions.[4] Subsequent hydrolysis of the lactone ring and salt formation with calcium chloride yields the final Atorvastatin calcium.[5]

Quantitative Data for the Paal-Knorr Route

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 1 | 4-Fluorobenzaldehyde, Compound 4 | 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, triethylamine, ethanol, 80°C, 24h | 1,4-Diketone (5) | - | [5] |

| 2 | 1,4-Diketone (5), Chiral Amine (6) | Pivalic acid, toluene-heptane | Protected Atorvastatin (7) | - | [5] |

| 3 | Protected Atorvastatin (7) | Dilute HCl | Atorvastatin Lactone (8) | - | [5] |

| 4 | Atorvastatin Lactone (8) | NaOH, THF/H2O; then CaCl2 | Atorvastatin Calcium (1) | 75% | [5] |

Note: Specific yield data for all steps were not consistently available in the reviewed literature.

Alternative Synthetic Strategies

While the Paal-Knorr synthesis remains the industrial workhorse, several alternative and asymmetric approaches have been developed to improve efficiency, reduce costs, and avoid the use of toxic reagents.

Asymmetric Synthesis Approaches

Significant research has focused on developing enantioselective methods to construct the chiral side chain, a key component of Atorvastatin. These approaches often aim to avoid the use of chiral pool starting materials.

One notable strategy involves an organocatalytic enantioselective cyclic anhydride desymmetrization to establish the C3 stereocenter.[8] Another approach utilizes a tandem olefin cross-metathesis/hemiacetalization/intramolecular oxa-Michael addition followed by a regioselective Baeyer-Villiger oxidation to construct the syn-3,5-dihydroxy carboxylic acid moiety.[9][10] A practical and convergent asymmetric route has also been reported using a remote 1,5-anti asymmetric induction in a boron-mediated aldol reaction as the key step, achieving a 41% overall yield in 6 steps from the pyrrolic aldehyde.[11]

Multi-Component Reactions (MCRs)

More recently, multi-component reactions (MCRs) have been employed to streamline the synthesis of Atorvastatin. An MCR-based approach can significantly reduce the number of synthetic steps. For instance, a synthesis of a key intermediate has been achieved in just two steps using an Ugi reaction, leading to a total of four steps for the final Atorvastatin molecule.[1][2] Another MCR approach involves a Stetter-type hydroformylation followed by a Paal-Knorr pyrrole synthesis.[12]

Experimental Protocols for Key Experiments

Paal-Knorr Condensation to form Protected Atorvastatin (Compound 7)

-

Reactants: 1,4-Diketone (Compound 5) and (4R-cis)-1,1-dimethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Compound 6).

-

Catalyst: Pivalic acid.

-

Solvent: Toluene-heptane co-solvent system.

-

Procedure: The reactants and catalyst are dissolved in the solvent mixture. The reaction is heated to reflux with continuous removal of water using a Dean-Stark trap. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is worked up to isolate the product, Compound 7.[5]

Hydrolysis of Atorvastatin Lactone (8) and Formation of Atorvastatin Calcium (1)

-

Reactant: Atorvastatin Lactone (8).

-

Reagents: Sodium hydroxide, Tetrahydrofuran (THF), Water, Calcium chloride dihydrate.

-

Procedure: A suspension of the lactone (8) in a mixture of THF and water is treated with an aqueous solution of sodium hydroxide to open the lactone ring, forming the sodium salt. Subsequently, a solution of calcium chloride dihydrate is added to precipitate the Atorvastatin calcium salt. The precipitate is then collected by filtration, washed, and dried.[5] A reported yield for this two-step process is 75%.[5]

Conclusion

The synthesis of Atorvastatin calcium has evolved significantly since its inception. While the Paal-Knorr condensation remains a robust and scalable method for industrial production, ongoing research into asymmetric and multi-component reaction strategies continues to offer more efficient and elegant solutions. These advancements not only contribute to the cost-effective manufacturing of this vital medication but also drive innovation in the field of synthetic organic chemistry. The detailed methodologies and comparative data presented in this guide are intended to support researchers and drug development professionals in their efforts to further refine and optimize the synthesis of Atorvastatin calcium and other complex pharmaceutical agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 4. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomolther.org [biomolther.org]

- 6. Atorvastatin - Wikipedia [en.wikipedia.org]

- 7. WO2007096751A1 - Process for the preparation of atorvastatin calcium - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. The total synthesis of calcium atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Basic science research involving Atorvastatin's cellular targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the primary and secondary cellular targets of Atorvastatin. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Data Presentation: Quantitative Effects of Atorvastatin

The following tables summarize the quantitative data on the interaction of Atorvastatin with its primary and key secondary cellular targets.

| Primary Target | Parameter | Value | Cell/System | Reference |

| HMG-CoA Reductase | Ki | 2-250 nM (for various statins) | Enzyme Kinetics | |

| HMG-CoA Reductase | Binding Enthalpy (ΔHbinding) | 0 to -9.3 kcal/mol (for various statins) | Isothermal Titration Calorimetry |

Table 1: Quantitative data for Atorvastatin's primary cellular target.

| Pleiotropic/Secondary Target/Effect | Parameter | Concentration/Value | Cell/System | Reference |

| NF-κB Activation (TNF-α induced) | Inhibition | 44% reduction | Vascular Smooth Muscle Cells | [8] |

| NF-κB Activation (LPS-induced) | Significant Inhibition | 10 µM | Murine pro-B cell lines | [9] |

| Rho GTPase Activity | Significant Inhibition | 10 mg/kg (in vivo) | Mouse Aortas | |

| Endothelial Nitric Oxide Synthase (eNOS) mRNA | 1.2- to 3.2-fold increase | 0.5, 1, and 10 mg/kg (in vivo) | Mouse Platelets | |

| Matrix Metalloproteinase-2 (MMP-2) | Decreased baseline levels | 0.1-10 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [10] |

| Matrix Metalloproteinase-9 (MMP-9) | Attenuated PMA-induced increase | 0.1-10 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [10] |

| C-reactive protein (CRP) | pKi (in silico) | 14.68 | In silico docking | [11][12] |

Table 2: Quantitative data for Atorvastatin's pleiotropic effects.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.[10][13]

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)

-

Recombinant HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Atorvastatin (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the HMG-CoA Reductase Assay Buffer and pre-warm to 37°C.

-

Reconstitute HMG-CoA and NADPH in the assay buffer to the desired stock concentrations. Keep on ice and protect the NADPH solution from light.

-

Prepare serial dilutions of Atorvastatin in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer and all reaction components except the enzyme.

-

Enzyme activity (no inhibitor) wells: Add assay buffer, NADPH solution, and HMG-CoA solution.

-

Inhibitor wells: Add assay buffer, NADPH solution, HMG-CoA solution, and the desired concentration of Atorvastatin.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Add the HMG-CoA reductase enzyme solution to all wells except the blank wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.

-

To determine the IC50 value for Atorvastatin, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of Protein Expression

This protocol provides a general framework for assessing the effect of Atorvastatin on the expression of target proteins (e.g., eNOS, MMPs) in cultured cells.[6][13]

Materials:

-

Cultured cells (e.g., HUVECs, vascular smooth muscle cells)

-

Atorvastatin

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., anti-eNOS, anti-MMP-9) and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Atorvastatin for the specified duration. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control.

Gelatin Zymography for MMP Activity

This protocol is used to detect the activity of gelatinases like MMP-2 and MMP-9.

Materials:

-

Conditioned media from cell cultures

-

Non-reducing sample buffer

-

Polyacrylamide gels containing gelatin (0.1%)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Collect conditioned media from cells treated with or without Atorvastatin. Concentrate the media if necessary.

-

Electrophoresis: Mix the samples with non-reducing sample buffer and run on a gelatin-containing polyacrylamide gel under non-denaturing conditions.

-

Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in developing buffer at 37°C for 16-24 hours to allow the MMPs to digest the gelatin.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

-

Analysis: Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of the bands corresponds to the level of MMP activity.

Mandatory Visualizations

Caption: Atorvastatin's primary mechanism of action via HMG-CoA reductase inhibition.

Caption: Signaling pathways involved in the pleiotropic effects of Atorvastatin.

References

- 1. Effects of Atorvastatin on Human C Reactive Protein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Statins Suppress TGF-β2-Mediated MMP-2 and MMP-9 Expression and Activation Through RhoA/ROCK Inhibition in Astrocytes of the Human Optic Nerve Head - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atorvastatin inhibition of cytokine-inducible nitric oxide synthase expression in native endothelial cells in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of statins on matrix metalloproteinases and their endogenous inhibitors in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apjai-journal.org [apjai-journal.org]

- 8. mdpi.com [mdpi.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. [Effect of atorvastatin on LOX-1 and eNOS expression in collateral vessels of hypercholesterolemic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Statins inhibit Rho kinase activity in patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. docs.abcam.com [docs.abcam.com]

Methodological & Application

Atorvastatin In Vitro Cell Culture: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a member of the statin class of drugs, is a widely prescribed medication for the management of hypercholesterolemia. Beyond its lipid-lowering effects, a growing body of in vitro research has unveiled its pleiotropic activities, including anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cell types. These findings have significant implications for drug development and basic research, suggesting potential therapeutic applications of atorvastatin in oncology, cardiovascular disease, and inflammatory disorders. This document provides detailed application notes and experimental protocols for studying the effects of atorvastatin in in vitro cell culture settings.

Application Notes

Atorvastatin's in vitro effects are highly dependent on the cell type, concentration, and duration of exposure. In cancer cell lines such as MCF7 (breast cancer), Hey and SKOV3 (ovarian cancer), and various head and neck cancer cells, atorvastatin has been shown to inhibit cell viability and proliferation, induce apoptosis, and suppress migration and invasion.[1][2][3][4][5] The half-maximal inhibitory concentration (IC50) for cell viability is often observed in the low micromolar range.[2] In endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), the effects of atorvastatin are dose-dependent. At lower, nanomolar concentrations, it can be pro-angiogenic, while at higher, micromolar concentrations, it exhibits anti-angiogenic and anti-proliferative properties.[6] Atorvastatin has also been demonstrated to exert anti-inflammatory effects by modulating the expression of cytokines and adhesion molecules in endothelial cells and macrophages.[7][8][9] Mechanistically, atorvastatin influences several key signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, RhoA/ROCK, and NF-κB pathways, primarily through the inhibition of the mevalonate pathway.[10][11]

Key Experiments and Protocols

Cell Viability and Proliferation Assays

Objective: To determine the effect of atorvastatin on cell viability and proliferation.

Commonly Used Cell Lines:

-

Cancer: MCF7 (breast), Hey, SKOV3 (ovarian), HCT-116 (colon), UPCI-SCC-154 (head and neck)[1][3][5][12]

-

Endothelial: Human Umbilical Vein Endothelial Cells (HUVECs)[6][13]

Protocol: MTT Assay

-